Drostanolone

Overview

Description

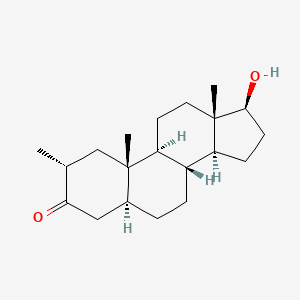

Drostanolone, also known as dromostanolone, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used in the medical field for the treatment of breast cancer in postmenopausal women. This compound is known for its potent androgenic properties and is often used by athletes and bodybuilders to enhance physical performance and muscle definition .

Mechanism of Action

Dromostanolone, also known as Drostanolone or Metholone, is a potent synthetic androgenic anabolic steroid similar to testosterone . It has been used in the treatment of postmenopausal women with recurrent breast cancer . Here is a detailed exploration of its mechanism of action:

Target of Action

The primary target of Dromostanolone is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

Dromostanolone works by attaching itself to androgen receptors . This binding causes it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others . These proteins have a variety of effects, including blocking the growth of some types of breast cancer cells, stimulating cells that cause male sexual characteristics, and stimulating the production of red blood cells .

Biochemical Pathways

Dromostanolone, being a synthetic androgenic anabolic steroid, is approximately 5 times as potent as natural methyltestosterone . Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor, causing downstream genetic transcriptional changes . This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism .

Result of Action

The binding of Dromostanolone to the androgen receptor leads to a variety of cellular and molecular effects. It can block the growth of some types of breast cancer cells, stimulate cells that cause male sexual characteristics, and stimulate the production of red blood cells .

Biochemical Analysis

Biochemical Properties

Drostanolone functions as an androgen receptor agonist, similar to testosterone. It interacts with the androgen receptor, leading to a cascade of genetic transcriptional changes. This interaction promotes protein synthesis and inhibits amino acid degradation, contributing to its anabolic effects . This compound is not a substrate for 5α-reductase and is a poor substrate for 3α-hydroxysteroid dehydrogenase, which results in a high ratio of anabolic to androgenic activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by binding to androgen receptors, which leads to changes in cell signaling pathways, gene expression, and cellular metabolism . The anabolic effects of this compound are primarily due to its ability to increase protein synthesis in muscle tissues, while its androgenic effects contribute to the development of secondary male characteristics .

Molecular Mechanism

At the molecular level, this compound binds to androgen receptors, which are part of the nuclear receptor family of intracellular receptors. This binding activates the receptor, allowing it to interact with specific DNA sequences and regulate the transcription of target genes . This compound’s anabolic effects are mediated through the upregulation of genes involved in protein synthesis and muscle growth, while its androgenic effects are due to the activation of genes responsible for male secondary sexual characteristics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and metabolic conversion . Long-term studies have shown that this compound can maintain its anabolic effects over extended periods, although the degree of these effects may diminish with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound promotes muscle growth and enhances physical performance without significant adverse effects . At high doses, this compound can cause toxic effects, including liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the anabolic benefits plateau beyond a certain dosage, while the risk of adverse effects increases .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the hydroxylation of the steroid nucleus . The metabolites of this compound are excreted in the urine, and the compound’s metabolic pathways are similar to those of other anabolic steroids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to androgen receptors and other transport proteins . The compound is distributed throughout the body, with higher concentrations found in tissues with a high density of androgen receptors, such as muscle and liver . This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of target cells . Upon binding to androgen receptors, the this compound-receptor complex translocates to the nucleus, where it interacts with DNA to regulate gene expression . The subcellular localization of this compound is critical for its function, as it allows the compound to exert its effects on gene transcription and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Drostanolone is synthesized from dihydrotestosterone through a series of chemical reactions. The synthesis involves the methylation of dihydrotestosterone at the 2α position. This modification enhances the anabolic properties of the compound while reducing its androgenic effects .

Industrial Production Methods

In industrial settings, this compound is often produced in the form of its ester derivatives, such as this compound propionate and this compound enanthate. These esterified forms are created by reacting this compound with propionic acid or enanthic acid, respectively. The esterification process improves the compound’s stability and prolongs its half-life in the body .

Chemical Reactions Analysis

Types of Reactions

Drostanolone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Drostanolone has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its effects on muscle growth and protein synthesis.

Medicine: Used in the treatment of breast cancer and studied for its potential in treating other hormone-related conditions.

Industry: Utilized in the development of performance-enhancing drugs and supplements

Comparison with Similar Compounds

Similar Compounds

Testosterone: A natural anabolic-androgenic steroid with similar effects but higher androgenic activity.

Methenolone: Another synthetic anabolic steroid with a lower androgenic effect compared to drostanolone.

Oxandrolone: Known for its mild anabolic effects and low androgenic activity.

Uniqueness of this compound

This compound is unique due to its high anabolic to androgenic ratio, making it effective for muscle growth with fewer androgenic side effects. Its ability to inhibit aromatase and prevent estrogen conversion also sets it apart from other anabolic steroids .

Properties

IUPAC Name |

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXILDNPCZPPRV-RFMGOVQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022971 | |

| Record name | Dromostanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

190.00 to 192.00 °C. @ 760.00 mm Hg | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.05e-03 g/L | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone/hexane | |

CAS No. |

58-19-5 | |

| Record name | Dromostanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drostanolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drostanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dromostanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dromostanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drostanolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMOSTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7H00HDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-153 °C, 128 °C | |

| Record name | Drostanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does drostanolone exert its effects in the body?

A1: this compound primarily acts by binding to androgen receptors (AR). [] This interaction triggers a cascade of downstream effects, including alterations in gene expression, protein synthesis, and cellular function. [] this compound exhibits a higher affinity for AR compared to testosterone. []

Q2: What are the primary effects of this compound administration?

A2: this compound exhibits both anabolic and androgenic effects. [] The anabolic effects include increased protein synthesis and muscle growth. [] The androgenic effects include the development and maintenance of male sexual characteristics. [] In a study on male hamsters, this compound demonstrated reinforcing properties, leading to voluntary self-administration. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: this compound can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, [, ] and X-ray diffraction. [, ] These methods provide information on the compound's structure, purity, and presence of metabolites.

Q5: How is this compound typically formulated for administration?

A5: this compound is often formulated as an ester, such as this compound propionate or this compound enanthate, to improve its pharmacokinetic properties. [, , ] These esters are typically administered via intramuscular injection. [, ]

Q6: Does the type of esterification affect this compound's stability?

A6: While specific data on esterification's impact on this compound stability is limited in the provided research, it's important to note that esterification can generally influence a drug's stability profile.

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research focuses primarily on this compound's biological activity and analytical detection. There is no mention of this compound possessing catalytic properties.

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational techniques like density functional theory and Hirshfeld surface analysis have been used to investigate the crystal structures and intermolecular interactions of this compound polymorphs. [] These studies provide insights into the compound's solid-state properties.

Q9: How do structural modifications impact this compound's activity?

A9: Research suggests that alterations to the this compound structure can affect its biological activity. For instance, introducing a double bond in the A ring of the parent androstane structure slightly modifies its inhibitory effect on estrogen-stimulated mammary growth in mice. []

Q10: Are there any specific structural features of this compound that contribute to its binding affinity for the androgen receptor?

A10: While the provided research doesn't explicitly detail specific structural features impacting AR binding affinity, it's understood that modifications to the steroid nucleus, like the presence of the 2α-methyl group in this compound, can significantly influence its interaction with the AR.

Q11: Is there any information regarding SHE regulations specific to this compound?

A11: The provided research primarily focuses on this compound's biological effects, metabolism, and detection in various contexts like doping control. Specific SHE regulations related to its production, handling, or disposal are not discussed.

Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: Research indicates that after oral administration, this compound is metabolized in the liver, primarily into 2α-methyl-5α-androstan-3α-ol-17-one. [, ] This major metabolite, along with other hydroxylated metabolites and the parent drug, are excreted in urine, primarily as glucuronide conjugates. [, ] The elimination half-life of this compound is approximately 5.3 hours. [, ]

Q13: How does the route of administration impact this compound's pharmacokinetic profile?

A13: While the provided research mainly focuses on oral and intramuscular administration, it highlights that different routes can influence a drug's pharmacokinetics. The esterification of this compound, commonly seen with injectable forms, aims to alter its absorption and duration of action compared to oral administration.

Q14: What animal models have been used to study this compound's effects?

A14: Studies have employed various animal models, including rats [, , , ] and mice, [] to investigate the effects of this compound. These models provide insights into the drug's impact on different physiological systems.

Q15: Is there any information on resistance mechanisms related to this compound?

A15: The provided research primarily focuses on this compound's metabolism, detection, and some therapeutic applications. Information regarding specific resistance mechanisms, particularly in the context of cancer treatment, is limited.

Q16: What are the potential adverse effects associated with this compound use?

A16: While the provided research focuses on scientific aspects, it's important to acknowledge that AAS use, including this compound, can be associated with adverse effects. These can include but are not limited to:

- Cardiovascular: Potential for cardiovascular events. []

- Hepatic: Risk of liver toxicity. [, ]

- Endocrine: Suppression of the hypothalamic-pituitary-gonadal axis, leading to hormonal imbalances. []

Q17: Are there any specific drug delivery strategies being explored for this compound?

A17: The provided research doesn't delve into specific drug delivery strategies for this compound. Research primarily focuses on traditional administration routes like oral and intramuscular injections.

Q18: What analytical methods are commonly used to detect this compound in biological samples?

A18: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to detect and quantify this compound and its metabolites in biological samples like urine, blood, and hair. [, , , , ] The method typically involves extraction, derivatization, and analysis by GC-MS. Other techniques, including high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can also be employed. []

Q19: What are the challenges associated with analyzing this compound in complex biological matrices?

A19: Analyzing this compound, especially at low concentrations, in complex matrices like urine or blood can be challenging due to potential interferences from endogenous compounds. Sample preparation techniques, such as liquid-liquid extraction and solid-phase extraction, are crucial for removing these interferences and concentrating the analyte for improved detection. [, ]

Q20: Is there any information on the environmental impact of this compound?

A20: The provided research primarily focuses on this compound's effects and detection in biological systems. Information regarding its environmental impact, degradation pathways, or potential ecotoxicological effects is limited.

Q21: What is known about this compound's solubility in various media?

A21: While the research doesn't explicitly detail this compound's solubility in various media, it's generally understood that AAS, being lipophilic compounds, exhibit poor water solubility. The development of this compound esters aims to improve its lipophilicity, potentially enhancing its solubility in oil-based formulations for intramuscular injections.

Q22: How are analytical methods for this compound validated for use in doping control?

A22: Analytical methods for detecting this compound in doping control undergo rigorous validation according to guidelines set by organizations like the World Anti-Doping Agency (WADA). [, ] This validation process includes assessing parameters such as:

Q23: What quality control measures are employed during the analysis of this compound?

A23: To ensure accurate and reliable results, quality control measures are essential during this compound analysis. These typically include:

Q24: Is there any information on this compound's potential to elicit an immune response?

A24: The provided research primarily focuses on this compound's pharmacological effects and detection. Information regarding its potential immunogenicity is limited.

Q25: Does this compound interact with any drug transporters?

A25: While the provided research doesn't specifically address drug transporter interactions, it's known that AAS, being lipophilic, can interact with transporters like P-glycoprotein (P-gp) involved in drug absorption, distribution, and excretion.

Q26: What is known about this compound's biocompatibility and biodegradability?

A26: The provided research primarily focuses on this compound's pharmacological and analytical aspects. Specific information regarding its biocompatibility, degradation pathways, or potential for bioaccumulation is limited.

Q27: Are there any alternative compounds with similar effects to this compound?

A27: Numerous other AAS exist, each with its own pharmacological profile and potential applications. Some examples include:

- Nandrolone: Often used for its anabolic properties. [, ]

- Oxymetholone: Another potent AAS with applications in treating conditions like aplastic anemia. [, ]

- Stanozolol: Primarily known for its anabolic effects. []

Q28: Are there specific guidelines for the disposal of this compound-containing waste?

A28: The provided research does not address waste management guidelines for this compound. Proper disposal of pharmaceutical waste, including AAS, is crucial to minimize environmental contamination and potential risks. Consulting local regulations and guidelines for hazardous waste disposal is essential.

Q29: What research infrastructure and resources are important for studying this compound?

A29: Research on this compound necessitates access to:

Q30: When was this compound first synthesized and what were its initial applications?

A30: While the provided research doesn't specify the exact date of this compound's first synthesis, it mentions its introduction as a therapeutic agent for breast cancer treatment in the 1960s. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

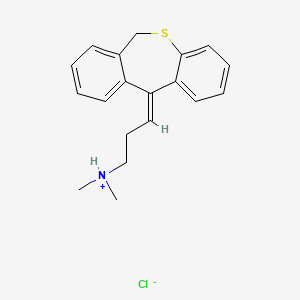

![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)

![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)